1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a heterocyclic compound featuring a benzo[c][1,2,5]thiadiazole 2,2-dioxide core fused with a substituted isoxazole moiety. The benzo[c][1,2,5]thiadiazole system is a bicyclic structure containing sulfur and nitrogen atoms, while the 3,5-dimethylisoxazol-4-ylmethyl group introduces steric and electronic modifications.
Properties
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-methyl-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-9-11(10(2)19-14-9)8-16-13-7-5-4-6-12(13)15(3)20(16,17)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSPRJCRFILAFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C3=CC=CC=C3N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of 3,5-dimethylisoxazole with appropriate reagents under controlled conditions.
Introduction of the Thiadiazole Moiety: The thiadiazole ring is introduced by reacting the isoxazole intermediate with suitable thiadiazole precursors, such as hydrazonoyl halides, in the presence of a base like triethylamine.
Final Coupling and Oxidation: The final step involves coupling the isoxazole-thiadiazole intermediate with a methyl group and subsequent oxidation to form the 2,2-dioxide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the thiadiazole ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups such as halides, alkyl groups, or acyl groups.
Scientific Research Applications
1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. .
Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal properties.
Materials Science: The compound’s electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mechanism of Action
The mechanism of action of 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in key biological processes.
Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The synthesis of 1,3,4-thiadiazoles (e.g., compounds 13a–13d) involves cyclization of hydrazine derivatives with hydrazonoyl chlorides in ethanol under mild conditions .
- In contrast, quinazoline-thiadiazole hybrids require multi-step sequences, including alkylation and cyclization with thioglycolic acid .
Pharmacological Activities
Biological activities of thiadiazole derivatives are highly substituent-dependent:
Key Observations :
- 1,3,4-Thiadiazole derivatives with 4-nitrophenyl and pyrazole groups (e.g., compounds 13a–13d) showed superior antimicrobial activity, likely due to enhanced electron-withdrawing effects and lipophilicity .
- Quinazoline-thiadiazole hybrids exhibited analgesic activity, with triazole and thiazole substituents contributing to receptor interactions .
Biological Activity
The compound 1-((3,5-Dimethylisoxazol-4-yl)methyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a member of the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C12H12N4O2S
- Molecular Weight : 284.31 g/mol
- CAS Number : Not specifically listed in the provided sources.
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) studies have shown that certain thiadiazole compounds can effectively inhibit the growth of various bacterial strains. For example, some derivatives demonstrated an MIC range from 1.95 µg/mL (against Staphylococcus spp.) to 15.62 µg/mL (against Enterococcus faecalis) .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer properties:
- Compounds similar to the one in focus have shown promising results in suppressing cancer cell growth. For example, indolyl-thiadiazoles exhibited IC50 values as low as 1.5 µM against pancreatic cancer cells . This suggests a potential for developing new anticancer agents based on the thiadiazole scaffold.
Anti-Tubercular Activity
Several studies have explored the anti-tubercular activity of thiadiazole derivatives:
- A fragment-based drug design approach led to the synthesis of new compounds with potent activity against Mycobacterium tuberculosis. One derivative showed an EC of 0.072 μM and an elimination half-life of 19 minutes . This highlights the potential of thiadiazoles in treating tuberculosis.
The biological activity of thiadiazoles is often attributed to their ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Many thiadiazole derivatives act as inhibitors for enzymes critical to microbial survival or cancer cell proliferation.
- Cell Membrane Disruption : Some compounds disrupt bacterial cell membranes, leading to cell death.
Case Studies and Research Findings
A selection of recent studies illustrates the biological efficacy of thiadiazole derivatives:
| Study | Compound | Activity | MIC/IC50 Values |
|---|---|---|---|
| Villemagne et al. (2020) | BDM 71,339 | Anti-tubercular | EC = 0.072 μM |
| Parikh et al. (2020) | Various oxadiazoles | Anti-TB | MIC = 0.25 µg/mL |
| Upare et al. (2019) | Styryl oxadiazoles | Anti-TB | MIC = 0.045 µg/mL |
| Indolyl-Thiadiazoles (2010) | Indolyl-thiadiazoles | Anticancer | IC50 = 1.5 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
